molecular formula C22H18N4OS B1684631 阿昔替尼 CAS No. 319460-85-0

阿昔替尼

货号: B1684631
CAS 编号: 319460-85-0
分子量: 386.5 g/mol
InChI 键: RITAVMQDGBJQJZ-FMIVXFBMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

阿昔替尼,商品名为Inlyta,是由辉瑞公司开发的一种小分子酪氨酸激酶抑制剂。它主要用于治疗晚期肾细胞癌。 阿昔替尼通过选择性抑制血管内皮生长因子受体(VEGFR-1、VEGFR-2 和 VEGFR-3)发挥作用,这些受体在血管生成、肿瘤生长和转移中起着至关重要的作用 .

科学研究应用

阿昔替尼具有广泛的科学研究应用:

    化学: 阿昔替尼用作研究酪氨酸激酶抑制剂及其化学性质的模型化合物。

    生物学: 它用于研究 VEGFR 在血管生成和肿瘤生长中的作用。

    医学: 阿昔替尼被广泛研究以用于治疗各种癌症,包括肾细胞癌、甲状腺癌和胰腺癌。

    工业: 阿昔替尼用于制药行业开发新的癌症疗法 .

作用机制

阿昔替尼通过选择性抑制酪氨酸激酶受体 VEGFR-1、VEGFR-2 和 VEGFR-3 发挥作用。这些受体参与调节血管生成的信号通路,血管生成是新血管从现有血管形成的过程。 通过阻断这些受体,阿昔替尼阻止了为肿瘤提供营养和氧气的新血管的生长,从而抑制了肿瘤生长和转移 .

类似化合物:

比较:

阿昔替尼因其高选择性和效力而脱颖而出,使其成为治疗晚期肾细胞癌患者的宝贵治疗选择。

未来方向

Axitinib has shown promise in combination with other treatments. For instance, it has been used in combination with pembrolizumab as a first-line treatment for patients with renal cell carcinoma . Other combination strategies with PD-1/PD-L1 blockade are also being explored .

生化分析

Biochemical Properties

Axitinib plays a crucial role in biochemical reactions by selectively inhibiting vascular endothelial growth factor receptors 1, 2, and 3. These receptors are involved in the process of angiogenesis, which is the formation of new blood vessels. By inhibiting these receptors, axitinib effectively blocks the signaling pathways that promote tumor growth and metastasis. Axitinib interacts with various enzymes and proteins, including tyrosine kinases, to exert its inhibitory effects .

Cellular Effects

Axitinib has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the signaling pathways that are essential for cell proliferation and survival. Axitinib affects cell signaling pathways such as the vascular endothelial growth factor pathway, leading to reduced angiogenesis and tumor growth. Additionally, axitinib impacts gene expression and cellular metabolism by altering the activity of specific transcription factors and metabolic enzymes .

Molecular Mechanism

The molecular mechanism of axitinib involves its binding to the tyrosine kinase domain of vascular endothelial growth factor receptors. This binding inhibits the phosphorylation of these receptors, thereby blocking the downstream signaling pathways that promote angiogenesis and tumor growth. Axitinib also affects the expression of genes involved in cell proliferation and survival, leading to reduced tumor growth and metastasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of axitinib have been observed to change over time. Axitinib is relatively stable and maintains its inhibitory effects on vascular endothelial growth factor receptors for extended periods. Long-term studies have shown that axitinib can lead to the development of resistance in some cancer cells, which may reduce its efficacy over time. Additionally, axitinib’s stability and degradation can be influenced by various factors, including pH and temperature .

Dosage Effects in Animal Models

The effects of axitinib vary with different dosages in animal models. At lower doses, axitinib effectively inhibits tumor growth and angiogenesis without causing significant toxicity. At higher doses, axitinib can lead to adverse effects such as hypertension, diarrhea, and weight loss. These toxic effects are dose-dependent and highlight the importance of optimizing the dosage of axitinib to achieve maximum therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

Axitinib is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4, CYP3A5, CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase 1A1. The major metabolites of axitinib, M12 (sulfoxide product) and M7 (glucuronide product), are pharmacologically inactive. Axitinib’s metabolism involves various biotransformation pathways, including oxygenation, glucuronidation, and glucosylation .

Transport and Distribution

Axitinib is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is a weak substrate for adenosine triphosphate-binding cassette transporters such as P-glycoprotein and breast cancer resistance protein. Axitinib exhibits high passive permeability and is distributed rapidly to various tissues, except the brain. The transport and distribution of axitinib are influenced by its interactions with specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of axitinib is primarily in the cytoplasm, where it exerts its inhibitory effects on vascular endothelial growth factor receptors. Axitinib’s activity and function are influenced by its localization within the cell, as well as by post-translational modifications that may affect its stability and interactions with other biomolecules. The targeting signals and modifications that direct axitinib to specific cellular compartments are essential for its therapeutic efficacy .

准备方法

合成路线和反应条件: 阿昔替尼是通过一个多步骤过程合成的,涉及关键中间体的形成。合成通常从制备 N-甲基-2-[(3-[(E)-2-吡啶-2-基乙烯基]-1H-吲唑-6-基)硫代]苯甲酰胺开始。这涉及 2-氯烟酸与肼反应形成 2-肼基烟酸,然后环化形成吲唑环。

工业生产方法: 阿昔替尼的工业生产涉及优化合成路线以确保高产率和纯度。这包括使用先进技术,如高效液相色谱 (HPLC) 进行纯化和表征。 该过程还涉及严格的质量控制措施,以确保最终产品符合监管标准 .

化学反应分析

反应类型: 阿昔替尼经历各种化学反应,包括:

常用试剂和条件:

主要产物:

相似化合物的比较

Comparison:

Axitinib stands out due to its high selectivity and potency, making it a valuable therapeutic option for patients with advanced renal cell carcinoma.

属性

IUPAC Name

N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITAVMQDGBJQJZ-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049049
Record name Axitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In aqueous media with a pH between 1.1 to 7.8, axitinib has a solubility of over 0.2 μg/mL.
Record name Axitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06626
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Axitinib selectively blocks the tyrosine kinase receptors VEGFR-1 (vascular endothelial growth factor receptor), VEGFR-2, and VEGFR-3.
Record name Axitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06626
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

319460-85-0
Record name Axitinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=319460-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Axitinib [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319460850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Axitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06626
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Axitinib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757441
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Axitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AXITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9LVQ0YUXG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Axitinib
Reactant of Route 2
Reactant of Route 2
Axitinib
Reactant of Route 3
Reactant of Route 3
Axitinib
Reactant of Route 4
Axitinib
Reactant of Route 5
Reactant of Route 5
Axitinib
Reactant of Route 6
Axitinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。